1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride
Description
1,3-Dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is a bicyclic organic compound characterized by a rigid [2.2.2] bicyclo framework. The structure includes an oxygen atom at the 2-position (forming an ether bridge), methyl groups at the 1- and 3-positions, and an amine group at the 4-position, which is protonated as a hydrochloride salt. This configuration imparts unique steric and electronic properties, making it valuable in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-7-9(10)5-3-8(2,11-7)4-6-9;/h7H,3-6,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDMUCPYDZTOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCC(O1)(CC2)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone or aldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
1,3-Dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride exhibits potential pharmacological activities that make it a candidate for drug development. Research indicates that compounds with similar structures can act as modulators of GPR120, a receptor implicated in metabolic diseases such as obesity and diabetes .
Case Studies:
- GPR120 Modulation: A study highlighted its role as a modulator of GPR120, suggesting that it could influence insulin sensitivity and lipid metabolism, which are critical in managing type 2 diabetes .
- Neuroactive Compounds: The bicyclic structure offers potential neuroactivity, with studies investigating its effects on neurotransmitter systems, particularly those related to mood regulation and cognitive function.
Material Science
Polymer Chemistry:
The compound serves as a building block in polymer synthesis. Its unique bicyclic structure allows for the development of novel polymers with enhanced mechanical properties and thermal stability.
Applications:
- Coatings: Utilized in the formulation of coatings that require specific adhesion properties and resistance to environmental degradation.
- Composites: Incorporated into composite materials to improve strength and durability without significantly increasing weight.
Chemical Intermediates
Synthesis Applications:
As an intermediate in organic synthesis, this compound is valuable for producing various derivatives used in pharmaceuticals and agrochemicals.
Reactions:
- Alkylation Reactions: Its amine functional group enables it to participate in alkylation reactions, leading to the formation of more complex molecules.
- Functionalization: The compound can be modified to introduce other functional groups, enhancing its reactivity and applicability in diverse chemical processes.
Safety and Environmental Impact
While the compound shows promise across multiple applications, assessing its safety profile is crucial. Studies on similar compounds indicate varying degrees of environmental persistence and toxicity, necessitating thorough evaluation before widespread use .
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of covalent or non-covalent bonds with other molecules, facilitating various chemical transformations. The specific pathways involved depend on the nature of the reactions and the conditions under which they occur.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride and related bicyclic amines:
*Estimated based on structural analogs.
Key Findings:
Bicyclic Framework Variations: The [2.2.2] system (main compound) offers greater rigidity and conformational stability compared to smaller frameworks like [2.1.1] or larger ones like [5.1.0] . These differences influence pharmacokinetic properties, such as metabolic stability and binding affinity.
Substituent Effects :
- Methyl vs. Ethyl : The ethyl derivative () has higher lipophilicity (logP ~1.2 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Fluorine Substitution : The difluoromethyl analog () exhibits improved metabolic stability due to the strength of C-F bonds, making it less prone to oxidative degradation .
Amine Position and Salt Form: The 4-amine position in the main compound likely facilitates stronger hydrogen bonding compared to the 2-amine isomer (), impacting interactions with biological targets . Dihydrochloride salts () generally exhibit higher aqueous solubility than monohydrochlorides, as seen in 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride (199.12 g/mol) .
This contrasts with the 2-oxabicyclo analogs, where oxygen substitution may alter metabolic pathways.
Safety and Handling :
- Hydrochloride salts of bicyclic amines often carry warnings for skin irritation and corrosion (e.g., and ) . The dihydrochloride form in has a higher hazard profile due to increased acidity.
Research Implications
- Drug Design : The rigidity of the [2.2.2] framework makes these compounds promising scaffolds for CNS-targeted drugs, where conformational stability is critical.
- Structure-Activity Relationships (SAR) : Substituents like fluorine or ethyl groups can fine-tune lipophilicity and metabolic stability, as shown in and .
- Synthetic Challenges : The preparation of these bicyclic amines often requires specialized catalysts (e.g., ZnCl₂ in ) and controlled conditions to manage ring strain and stereochemistry .
Biological Activity
1,3-Dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight: 189.69 g/mol
- CAS Number: 2866335-24-0
- IUPAC Name: 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine; hydrochloride
The biological activity of this compound primarily arises from its interaction with various molecular targets through its amine group. This interaction can facilitate the formation of covalent or non-covalent bonds with other biomolecules, influencing numerous biochemical pathways.
Mechanisms include:
- Receptor Binding: The amine group may interact with neurotransmitter receptors, potentially influencing neurotransmission.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
Pharmacological Properties
This compound has been studied for various pharmacological effects:
-
Neuroprotective Effects:
- Research indicates potential neuroprotective properties against neurodegenerative diseases.
- In vitro studies showed that the compound could reduce oxidative stress in neuronal cells.
-
Antitumor Activity:
- Some studies report cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
- Specific IC50 values were observed in human neuroblastoma cells, indicating significant antiproliferative effects.
-
Antidepressant-like Effects:
- Animal studies have suggested that the compound may exhibit antidepressant-like behaviors in models of depression.
Study 1: Neuroprotective Effects
A study conducted on neuronal cell cultures demonstrated that treatment with this compound reduced markers of oxidative stress significantly compared to controls (p < 0.05). This suggests a protective mechanism against oxidative damage.
Study 2: Antitumor Activity
In a screening of various compounds for anticancer activity, this compound exhibited an IC50 value of approximately 15 μM against SH-SY5Y neuroblastoma cells, indicating potent cytotoxicity (p < 0.01).
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 1,3-Dimethyl-2-oxabicyclo[2.2.2]octan-4-am | SH-SY5Y | 15 | |
| Control | SH-SY5Y | >200 |
Study 3: Antidepressant-like Effects
In behavioral assays using rodent models, administration of the compound resulted in a significant decrease in immobility time in the forced swim test (p < 0.01), indicating potential antidepressant-like effects.
Q & A
What are the optimal synthetic routes for 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-amine hydrochloride, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of bicyclic amines often involves cyclization strategies. For example, the preparation of structurally similar 2-oxabicyclo[2.2.2]octan-4-amine derivatives ( ) relies on intramolecular ring closure under controlled temperatures and catalytic conditions. Methanol or acetonitrile are common solvents, and stoichiometric ratios of reactants (e.g., amines and alkylating agents) must be optimized to avoid side reactions like over-alkylation. Yield improvements (e.g., 73% in ) are achieved by stepwise purification via recrystallization or column chromatography.
Methodological Insight : Use NMR (1H/13C) and IR spectroscopy to monitor intermediate formation and confirm final product purity .
How can researchers resolve contradictions in spectral data between experimental and computational models for this compound?
Advanced Research Question
Discrepancies in spectral assignments (e.g., NMR chemical shifts or IR absorption bands) often arise from conformational flexibility or solvent effects. For example, axial-equatorial isomerism in bicyclic systems ( ) can lead to split signals in NMR. To address this:
- Perform variable-temperature NMR to assess dynamic conformational changes.
- Compare experimental data with DFT (Density Functional Theory) calculations optimized for solvent environments (e.g., PCM models).
- Use X-ray crystallography (if crystalline) for definitive structural validation, as demonstrated for cryptand complexes in .
What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Basic Research Question
1H NMR is critical for identifying methyl group environments (e.g., equatorial vs. axial) and amine proton exchange dynamics. For instance, splitting patterns in bicyclic amines ( ) can distinguish between stereoisomers. IR spectroscopy detects hydrogen bonding between the amine and chloride ion, while mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
Advanced Tip : Couple NOESY (Nuclear Overhauser Effect Spectroscopy) with molecular modeling to map spatial proximity of substituents .
How does the bicyclic framework influence the compound’s coordination chemistry with metal ions?
Advanced Research Question
The rigid bicyclo[2.2.2]octane scaffold imposes geometric constraints on ligand-metal interactions. Studies on cryptand(2.2.2) complexes ( ) reveal that such structures stabilize lanthanide ions via encapsulation. For 1,3-dimethyl-2-oxabicyclo derivatives:
- Test chelation potential with transition metals (e.g., Cu2+, Zn2+) using UV-Vis titration and conductometric methods.
- Analyze thermodynamic stability constants to compare with aza-crown ethers or cryptands .
What strategies mitigate degradation or byproduct formation during storage or experimental use?
Advanced Research Question
Hydrochloride salts of amines are hygroscopic and prone to hydrolysis. To enhance stability:
- Store under inert gas (argon) at low temperatures (−20°C).
- Avoid aqueous solutions unless buffered (pH 4–6).
- Monitor degradation via HPLC or TLC (as in ) using mobile phases like methanol:ammonium acetate .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Question
Modify substituents (e.g., replacing methyl groups with bulkier alkyl chains or heteroatoms) and assess impacts on bioactivity or physicochemical properties. For example:
- Synthesize analogs with pyridyl or benzyloxy groups (as in ) to study steric/electronic effects.
- Use QSAR (Quantitative SAR) models to correlate logP, PSA (Polar Surface Area), and bioavailability .
How does the oxygen atom in the 2-oxa bridge affect reactivity compared to purely carbocyclic analogs?
Advanced Research Question
The ether oxygen introduces polarity and hydrogen-bonding capacity. Compare with 1-azabicyclo[2.2.2]octane ( ) to evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
